2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with a suitable amine source under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features, including methoxy groups and a phenethylamine backbone.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with methoxy groups and an ethanol moiety.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: A structurally similar compound with hydroxyl groups and a propane backbone.
Uniqueness
2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl substitutions on the phenyl ring, along with the amino and ethan-1-ol moieties, make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-2-(4-methoxy-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)5-8(2)11(7)14-3/h4-5,10,13H,6,12H2,1-3H3 |
InChI Key |
NTZFENOEUMXIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.